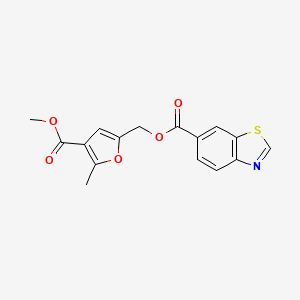
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate is not well-understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation and survival, and the modulation of various signaling pathways involved in cell growth and differentiation. (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one limitation of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate is its relatively low solubility in water, which may pose challenges for certain experimental applications.
Orientations Futures
There are several future directions for research on (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate, including the development of more efficient and scalable synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate and to identify potential side effects and toxicity.
Méthodes De Synthèse
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-methyl-5-furancarboxylic acid, thionyl chloride, and 2-aminobenzenethiol. The synthesis process has been well-documented in scientific literature, and various modifications have been proposed to improve the yield and efficiency of the process.
Applications De Recherche Scientifique
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescence and conductivity. In organic electronics, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-9-12(16(19)20-2)6-11(22-9)7-21-15(18)10-3-4-13-14(5-10)23-8-17-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGITJUFMJTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

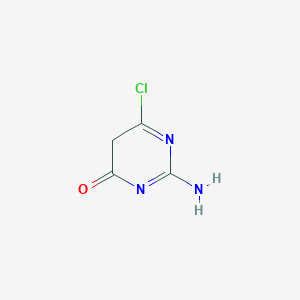
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
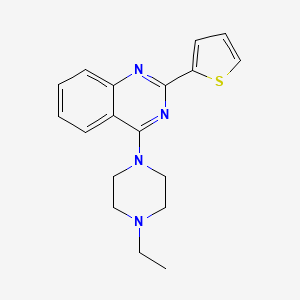
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)
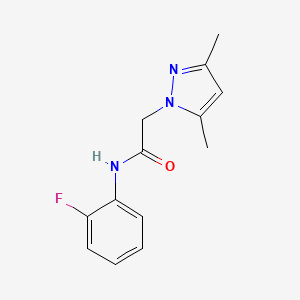
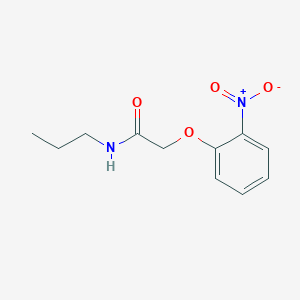
![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)
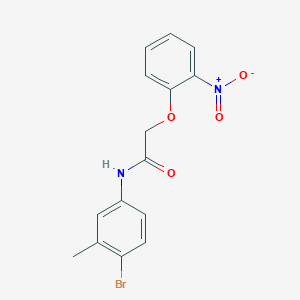
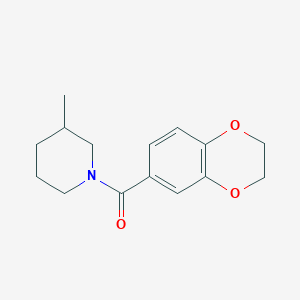
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)